1,1,1,2,2,3,3,4,4-Nonafluorononane

Vitreoretinal Surgery Intraocular Lens Cleaning Silicone Oil Removal

1,1,1,2,2,3,3,4,4-Nonafluorononane (CAS 1190430-21-7), also known as perfluorobutylpentane or F4H5, is a semi-fluorinated alkane (SFA) with the molecular formula C9H11F9 and a molecular weight of 290.17 g/mol. It belongs to a class of diblock molecules consisting of a perfluorocarbon segment (F(CF2)4) and a hydrocarbon segment ((CH2)5H), which imparts amphiphilic properties enabling the solubilization of lipophilic drugs.

Molecular Formula C9H11F9
Molecular Weight 290.17 g/mol
CAS No. 1190430-21-7
Cat. No. B3089237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2,3,3,4,4-Nonafluorononane
CAS1190430-21-7
Molecular FormulaC9H11F9
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3
InChIKeyGYDMBTYTWYNRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2,2,3,3,4,4-Nonafluorononane Procurement Guide: A Semi-Fluorinated Alkane Excipient with Differentiated Ophthalmic and Pulmonary Performance


1,1,1,2,2,3,3,4,4-Nonafluorononane (CAS 1190430-21-7), also known as perfluorobutylpentane or F4H5, is a semi-fluorinated alkane (SFA) with the molecular formula C9H11F9 and a molecular weight of 290.17 g/mol [1]. It belongs to a class of diblock molecules consisting of a perfluorocarbon segment (F(CF2)4) and a hydrocarbon segment ((CH2)5H), which imparts amphiphilic properties enabling the solubilization of lipophilic drugs [2]. Unlike conventional perfluorocarbons, SFAs can dissolve poorly water-soluble active pharmaceutical ingredients, positioning F4H5 as a versatile excipient in ophthalmic drug delivery, vitreoretinal surgery, and pulmonary applications [3].

Why 1,1,1,2,2,3,3,4,4-Nonafluorononane Cannot Be Replaced by Other Semi-Fluorinated Alkanes: Evidence of Functional Divergence


While semi-fluorinated alkanes share a common diblock architecture, their physicochemical properties and biological performance diverge significantly based on chain length. In head-to-head studies, perfluorobutylpentane (F4H5) exhibits markedly different behavior from longer-chain analogs such as perfluorohexyloctane (F6H8). Specifically, F4H5 demonstrates superior silicone oil solubility per unit volume in intraocular lens cleaning [1], maintains uncompromised pulmonary function at low aerosolized doses while F6H8 impairs gas exchange [2], and provides a faster therapeutic onset in dry eye models compared to both commercial emulsions and dexamethasone [3]. These differences preclude simple interchangeability and mandate product-specific evaluation for procurement decisions.

Quantitative Differentiation of 1,1,1,2,2,3,3,4,4-Nonafluorononane (F4H5) Against Comparators: A Procurement-Focused Evidence Assessment


Superior Silicone Oil Removal Efficiency: F4H5 Requires Significantly Smaller Volume Than F6H8 for Complete IOL Cleaning

In a direct comparative study evaluating silicone oil dissolution from silicone intraocular lens (IOL) surfaces, a much smaller volume of F4H5 was required to achieve complete removal compared to F6H8. Specifically, rinsing with 25 μL of F4H5 reduced the amount of adherent silicone oil (1000 mPa·s) to 15% of its initial weight, and 5000 mPa·s silicone oil to 28% [1]. F4H5 alone demonstrated effective mixing with silicone oil on glass slides, a property not observed with F6H8 under the same experimental conditions [2].

Vitreoretinal Surgery Intraocular Lens Cleaning Silicone Oil Removal

Enhanced Corneal Bioavailability: F4H5 Delivers ≥8-Fold Higher Cyclosporine A AUC Compared to Restasis Emulsion

In an ex vivo corneal penetration model, a single dose of 0.05% cyclosporine A (CsA) dissolved in F4H5 yielded an area under the curve over 4 hours (AUC0-4h) that was at least 8-fold greater than that achieved with the commercially available Restasis® emulsion (p < 0.0001) [1]. Furthermore, 0.1% CsA in F4H5 produced an AUC0-4h nearly 5-fold greater than the Ikervis® emulsion (p < 0.0001) [2]. After repeated applications over 8 hours, CsA concentrations reached 247.62 ng/mL with F4H5, compared to only 21.07 ng/mL with Restasis®—an increase exceeding an order of magnitude [3].

Ophthalmic Drug Delivery Cyclosporine A Corneal Penetration

Preserved Pulmonary Function: Low-Dose F4H5 Aerosol Does Not Impair Gas Exchange While F6H8 Compromises Respiratory Mechanics

In a comparative in vivo study using ventilated New Zealand White rabbits, low-dose aerosolized F4H5 (F4H5low) demonstrated no adverse effects on gas exchange (paO2/FiO2 ratio) or dynamic lung compliance, performing indistinguishably from saline-treated sham controls [1]. In marked contrast, all other SFA formulations tested—including both low- and high-dose F6H8—induced significant impairment of the paO2/FiO2 ratio and respiratory mechanics [2]. This divergent safety profile establishes F4H5 as the only SFA among those evaluated that preserves pulmonary function at the tested dosing regimen [3].

Pulmonary Drug Delivery Inhalable Excipient Lung Function

Accelerated Therapeutic Onset in Dry Eye: CsA/F4H5 Produces Significantly Faster Response Than Restasis and Dexamethasone

In an experimental mouse model of dry eye disease, cyclosporine A formulated in F4H5 (CsA/F4H5) achieved a significantly faster therapeutic response in reducing clinical signs of disease compared to both the commercially available Restasis® formulation and dexamethasone, while maintaining equal overall efficacy [1]. The study demonstrated that CsA/F4H5 maintained conjunctival goblet cell density when applied starting on day 4 post-induction, indicating both therapeutic and prophylactic potential [2].

Dry Eye Disease Cyclosporine A Therapeutic Onset

Favorable Viscosity for Ocular Spreading: F4H5 Exhibits Lower Viscosity Than F6H8, Facilitating Corneal Surface Coverage

F4H5 possesses a reduced density of 1.284 g/cm³ at 25°C and very low interface tension (17.43 mN/m) and surface tension (43.03 mN/m) [1]. Comparative assessments indicate that F4H5 is relatively less viscous than F6H8, allowing it to spread more readily on the hydrophobic corneal surface to form a thin, emollient layer that enhances drug contact and residence time [2]. This physicochemical advantage complements the documented bioavailability improvements and supports the selection of F4H5 for topical ophthalmic formulations requiring optimal spreading characteristics.

Ophthalmic Formulation Viscosity Spreading Behavior

Evidence-Backed Application Scenarios for 1,1,1,2,2,3,3,4,4-Nonafluorononane Procurement


Ophthalmic Drug Product Development: Cyclosporine A Formulations for Dry Eye Disease

F4H5 is a clinically validated excipient in the FDA-approved product VEVYE® (cyclosporine ophthalmic solution), where it serves as the primary vehicle enabling clear, preservative-free, multi-dose formulations [5]. The compound's demonstrated ability to deliver ≥8-fold higher corneal CsA AUC compared to Restasis® and its significantly faster therapeutic onset in dry eye models [6] position it as a high-value excipient for new ophthalmic drug products targeting hydrophobic APIs with bioavailability challenges.

Vitreoretinal Surgical Kits: Intraoperative Silicone Oil Removal from Intraocular Lenses

F4H5's superior silicone oil solvency per unit volume—achieving 85-72% weight reduction of adherent silicone oil with just 25 μL [5]—makes it an ideal component of vitreoretinal surgical kits for cleaning silicone IOLs contaminated during silicone oil tamponade procedures. Its intraocular safety profile has been clinically documented in human patients undergoing IOL cleaning during removal surgery [6].

Inhalable Pulmonary Drug Delivery Systems for Lipophilic APIs

F4H5 is the only SFA evaluated in comparative in vivo studies that preserved pulmonary gas exchange and lung mechanics when administered as a low-dose aerosol, performing indistinguishably from saline sham controls [5]. This unique safety profile enables formulation of inhalable liquid drug carrier systems for water-insoluble or lipophilic therapeutics that would otherwise face significant pulmonary toxicity barriers with alternative SFA excipients [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1,2,2,3,3,4,4-Nonafluorononane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.